molecular formula C7H5BrINO2 B14856866 (4-Bromo-6-iodopyridin-2-YL)acetic acid

(4-Bromo-6-iodopyridin-2-YL)acetic acid

Cat. No.: B14856866
M. Wt: 341.93 g/mol
InChI Key: OKMRPVOKKVJQSO-UHFFFAOYSA-N
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Description

(4-Bromo-6-iodopyridin-2-YL)acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of both bromine and iodine atoms attached to a pyridine ring, along with an acetic acid moiety. The unique combination of these functional groups makes it a valuable compound in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-6-iodopyridin-2-YL)acetic acid typically involves the halogenation of pyridine derivatives followed by the introduction of the acetic acid group. One common method involves the bromination and iodination of 2-pyridylacetic acid under controlled conditions. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable catalysts and solvents to achieve the desired substitution on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the compound while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-6-iodopyridin-2-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(4-Bromo-6-iodopyridin-2-YL)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: It may serve as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Bromo-6-iodopyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the pyridine ring can influence its binding affinity to various enzymes and receptors. The acetic acid moiety may also play a role in modulating the compound’s biological activity by affecting its solubility and cellular uptake .

Comparison with Similar Compounds

Uniqueness: (4-Bromo-6-iodopyridin-2-YL)acetic acid is unique due to the specific positioning of the bromine and iodine atoms on the pyridine ring, combined with the acetic acid group. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields of research .

Properties

Molecular Formula

C7H5BrINO2

Molecular Weight

341.93 g/mol

IUPAC Name

2-(4-bromo-6-iodopyridin-2-yl)acetic acid

InChI

InChI=1S/C7H5BrINO2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H,11,12)

InChI Key

OKMRPVOKKVJQSO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)I)Br

Origin of Product

United States

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